Diethyl(acetylamino)(octyl)propanedioate
Description
Diethyl(acetylamino)(octyl)propanedioate is a malonate-derived ester featuring an acetylamino group and a linear octyl chain at the central carbon of the propanedioate backbone. Its molecular structure confers unique physicochemical properties, including enhanced lipophilicity due to the octyl substituent, which distinguishes it from simpler malonate derivatives. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the preparation of amino acid analogs and bioactive molecules .
Properties
CAS No. |
5440-55-1 |
|---|---|
Molecular Formula |
C17H31NO5 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-octylpropanedioate |
InChI |
InChI=1S/C17H31NO5/c1-5-8-9-10-11-12-13-17(18-14(4)19,15(20)22-6-2)16(21)23-7-3/h5-13H2,1-4H3,(H,18,19) |
InChI Key |
ZLHDLFXWXHVNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(acetylamino)(octyl)propanedioate can be synthesized through the alkylation of diethyl malonate with an alkyl halide in the presence of a base such as sodium ethoxide. The reaction typically involves the following steps:
- Formation of the enolate ion from diethyl malonate by treatment with sodium ethoxide in ethanol.
- Alkylation of the enolate ion with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl(acetylamino)(octyl)propanedioate undergoes various types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used for the formation of the enolate ion.
Alkyl halides: Used for alkylation reactions.
Aqueous hydrochloric acid: Used for hydrolysis and decarboxylation reactions.
Major Products Formed
Substituted malonic esters: Formed through alkylation reactions.
Carboxylic acids: Formed through hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl(acetylamino)(octyl)propanedioate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Biological Studies: Used in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl(acetylamino)(octyl)propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic transformations to create complex organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in the substituents at the central carbon of the propanedioate core. The octyl chain in Diethyl(acetylamino)(octyl)propanedioate significantly impacts its lipophilicity compared to shorter or aromatic substituents.
*Log P values estimated based on substituent contributions. †Predicted using fragment-based methods.
Lipophilicity and Bioactivity Trends
The octyl chain in this compound elevates its lipophilicity (Log P ~4.2) compared to analogs with smaller substituents (e.g., cyanoethyl: Log P ~1.5). This aligns with findings in N-alkylcarbamates, where octyl-substituted compounds exhibit optimal membrane permeability and inhibitory activity (e.g., compound 6f, IC₅₀ = 32.1 µmol/L for enzyme inhibition) . However, excessive hydrophobicity (e.g., 4-octylphenyl analog, Log P ~6.0) may reduce aqueous solubility, limiting bioavailability .
Physicochemical and Functional Differences
- Solubility: The octyl chain reduces water solubility compared to unsubstituted acetamidomalonates but improves compatibility with nonpolar solvents.
- Stability : Electron-withdrawing groups (e.g., nitro in the 3-nitrobenzyl analog) may enhance stability under acidic conditions, whereas the octyl chain increases susceptibility to oxidative degradation .
- Biological Interactions : The octyl group enhances binding to hydrophobic enzyme pockets, as seen in carbamate inhibitors, but may also increase off-target interactions .
Q & A
Q. What are the optimal synthetic pathways for Diethyl(acetylamino)(octyl)propanedioate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves a multi-step esterification process. For example:
Acetylation : React propanedioic acid with acetyl chloride in anhydrous conditions to introduce the acetyl group.
Alkylation : Use octyl bromide under basic conditions (e.g., K₂CO₃) to alkylate the intermediate.
Esterification : Employ ethanol in acidic media (H₂SO₄) to form the diethyl ester.
Optimization involves monitoring reaction kinetics via HPLC or GC-MS to adjust temperature, solvent polarity, and catalyst loading. Parallel experiments with fractional factorial designs can identify critical variables .
Table 1 : Key Reaction Parameters
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 0–5 | THF | Pyridine | 78 |
| 2 | 60–80 | DMF | K₂CO₃ | 85 |
| 3 | Reflux | EtOH | H₂SO₄ | 92 |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 1.2–1.4 ppm for octyl CH₂; δ 4.1–4.3 ppm for ethoxy groups) and ¹³C NMR (δ 170–175 ppm for carbonyls) confirm ester and amide linkages .
- IR : Strong absorbance at ~1740 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (amide I band).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 357.2) and fragmentation patterns .
Q. How does the pKa of this compound compare to structurally related esters?
- Methodological Answer : The pKa can be determined via potentiometric titration in aqueous-organic solvents (e.g., 50% DMSO). Diethyl propanedioate derivatives typically exhibit pKa values between 9–12 due to electron-withdrawing acetyl/octyl groups stabilizing the enolate. Compare with:
- Diethyl malonate: pKa = 13.3
- Diethyl butanedioate: pKa = 21.0
This trend reflects increased resonance stabilization in longer-chain analogs .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported environmental fate data for this compound?
- Methodological Answer : Conflicting biodegradation or toxicity data often arise from variability in test systems (e.g., OECD 301 vs. EPA 7120). Resolve discrepancies by:
Meta-Analysis : Aggregate data using search terms like "diethyl propanedioate" AND (degradation OR ecotox*) across Web of Science and Toxline .
QSAR Modeling : Predict biodegradation pathways using software like EPI Suite, incorporating logP (estimated 3.5) and molecular topology .
Table 2 : Environmental Fate Parameters
| Parameter | Value | Source |
|---|---|---|
| LogKow | 3.5 ± 0.2 | EPI Suite |
| Hydrolysis t₁/₂ | 120 days (pH 7) | EPA 2020 |
| Aquatic toxicity | LC50 = 12 mg/L (Daphnia) | OECD 2021 |
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : The acetyl and octyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl. Mechanistic studies using DFT calculations (e.g., Gaussian 16) reveal:
- Transition State Energy : Higher for octyl-substituted derivatives (ΔG‡ = 28 kcal/mol vs. 22 kcal/mol for unsubstituted analogs).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the tetrahedral intermediate, accelerating substitution .
Q. How can researchers design experiments to quantify photodegradation products of this compound under UV exposure?
- Methodological Answer :
- Experimental Setup : Use a photoreactor (λ = 254 nm) with HPLC-PDA to track degradation.
- Product Identification : HRMS/MS detects fragments like octanal (m/z 128.1) and acetylated malonate (m/z 145.0).
- Kinetic Modeling : Apply pseudo-first-order kinetics; half-life (t₁/₂) correlates with UV intensity (e.g., t₁/₂ = 45 min at 30 W/m²) .
Guidelines for Data Interpretation
- Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve assignment conflicts .
- Scope Management : Narrow broad questions (e.g., "environmental impact") to specific endpoints (e.g., "soil adsorption coefficients") using the FLOAT method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
